4-Amino-2-methylbenzene-1,3-diol;hydrochloride

Description

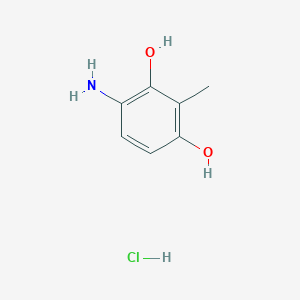

4-Amino-2-methylbenzene-1,3-diol hydrochloride is a substituted aromatic compound featuring a benzene ring with hydroxyl groups at positions 1 and 3, an amino group at position 4, and a methyl group at position 2, with a hydrochloride counterion.

Properties

IUPAC Name |

4-amino-2-methylbenzene-1,3-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3,9-10H,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPGROHPFQVWQEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzene-1,3-diol;hydrochloride typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzene-1,3-diol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may yield amines.

Scientific Research Applications

4-Amino-2-methylbenzene-1,3-diol;hydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Amino-2-methylbenzene-1,3-diol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

5-Aminobenzene-1,3-diol Hydrochloride

- Structure: Differs in the absence of a methyl group and the amino group at position 5 (vs. position 4 in the target compound).

- Synthesis : Prepared via hydrolysis and acidification, yielding a molecular weight of 161.59 g/mol .

- Applications : Used in technical and industrial research, with safety data indicating precautions for handling .

2-Amino-5-Methylphenol Hydrochloride

- Structure: Features a methyl group at position 5 and amino at position 2, with hydroxyl groups at positions 1 and 3.

- Synthesis : Synthesized via trichloroacetyl chloride and THF, achieving a 50.8% yield. HPLC confirmed purity .

- Applications : Likely used in organic intermediates for pharmaceuticals or dyes.

- Key Difference: Substituent positions influence electronic effects; the amino group at position 2 may enhance solubility in polar solvents compared to position 4 in the target compound.

Fingolimod Hydrochloride

- Structure: 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, a branched alkyl chain derivative.

- Applications : A prodrug for multiple sclerosis treatment, requiring phosphorylation for activity .

- Key Difference : The aliphatic backbone and hydrophobic octyl group contrast with the aromatic core of the target compound, highlighting divergent therapeutic mechanisms.

Cartap Hydrochloride

- Structure: 2-Dimethylaminopropane-1,3-diol hydrochloride, an aliphatic diol with a dimethylamino group.

- Applications : Insecticide with controlled-release formulations effective against rice pests .

- Key Difference : The absence of an aromatic ring limits its use in pharmaceuticals but enhances stability in agricultural formulations.

Chloramphenicol Impurity A

- Structure: (1R,2R)-2-Amino-1-(4-nitrophenyl)propane-1,3-diol, featuring a nitro group and stereochemical complexity.

- Applications : Byproduct in antibiotic synthesis, emphasizing the importance of stereochemistry in biological activity .

- Key Difference : The nitro group and stereocenters introduce distinct reactivity and regulatory considerations compared to the target compound.

Comparative Data Table

Key Research Findings

- Synthetic Efficiency: Yields for aromatic amino-diol hydrochlorides range from 50–55%, influenced by hydrolysis conditions (e.g., HCl concentration, solvent) .

- Structural Impact: Methyl and amino substituent positions significantly alter solubility and reactivity. For example, 2-amino-5-methylphenol HCl is less polar than 5-aminobenzene-1,3-diol HCl due to substituent arrangement .

- Safety Profiles: 5-Aminobenzene-1,3-diol HCl requires strict handling protocols, while cartap HCl’s agricultural use demands residue monitoring below 0.1 mg/kg .

Biological Activity

4-Amino-2-methylbenzene-1,3-diol; hydrochloride, also known as 4-amino-2-methylphenol hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring with two hydroxyl groups and an amino group, contributing to its reactivity and biological activity. The molecular formula is CHClNO, with a molar mass of approximately 177.71 g/mol.

Biological Activity Overview

Research indicates that 4-amino-2-methylbenzene-1,3-diol exhibits several biological activities, including:

- Antioxidant Activity : The compound shows potential in scavenging free radicals, which can contribute to oxidative stress-related diseases.

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : May reduce inflammation through inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of bacteria | |

| Anti-inflammatory | Reduces cytokine production |

The biological activity of 4-amino-2-methylbenzene-1,3-diol is primarily attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The compound acts by donating electrons to free radicals, thereby neutralizing them and preventing cellular damage.

- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential metabolic processes within the bacteria.

- Anti-inflammatory Mechanism : The compound may inhibit the expression of cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators.

Case Study 1: Antioxidant Activity

A study demonstrated that 4-amino-2-methylbenzene-1,3-diol effectively reduced oxidative stress markers in vitro. The compound showed a significant decrease in malondialdehyde (MDA) levels in cell cultures exposed to oxidative stress.

Case Study 2: Antimicrobial Efficacy

In vitro assays revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity Results

Toxicology and Safety Profile

While the compound exhibits beneficial biological activities, it is essential to consider its safety profile. According to toxicological assessments:

- Acute Toxicity : Classified as harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation upon contact (H315).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for 4-amino-2-methylbenzene-1,3-diol hydrochloride, and how do reaction parameters influence yield and purity?

- Methodological Answer : Multi-step synthesis typically involves aromatic amination, hydroxylation, and subsequent hydrochlorination. Key parameters include solvent selection (e.g., dichloromethane or DMF for solubility) , temperature control (e.g., 60–80°C for amination steps) , and catalysts (e.g., palladium for cross-coupling reactions) . Side reactions like over-hydroxylation must be minimized via controlled stoichiometry. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical for ≥95% purity .

Q. How should researchers characterize the physical and spectral properties of this compound to confirm structural integrity?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm aromatic proton environments and amine/hydroxyl group positions .

- FTIR to identify O–H (3200–3500 cm⁻¹), N–H (1600–1700 cm⁻¹), and C–Cl (600–800 cm⁻¹) stretches .

- Melting point analysis (e.g., 210–215°C for hydrochloride salts) .

- HPLC-MS for purity assessment and molecular ion detection (e.g., m/z 161.59 for [M+H]⁺) .

Q. What stability considerations are critical for handling and storing this compound in laboratory settings?

- Methodological Answer : The hydrochloride salt improves stability over the free base. Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation of the aromatic amine . Avoid exposure to light (UV-sensitive) and humidity, which can hydrolyze the hydrochloride moiety . Monitor degradation via periodic TLC or HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting solubility) or impurity profiles. Conduct:

- Dose-response studies across multiple cell lines (e.g., HEK293 vs. HepG2) .

- QSAR modeling to correlate substituent effects (e.g., methyl vs. ethyl groups) with activity .

- Metabolite profiling (LC-MS/MS) to rule out off-target interactions .

Q. What advanced analytical techniques are suitable for studying its interaction with biomolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) to quantify binding kinetics (ka/kd) with target receptors .

- X-ray crystallography for co-crystallization studies with enzymes (e.g., cytochrome P450) .

- Fluorescence quenching assays to assess DNA intercalation (using ethidium bromide displacement) .

Q. How can researchers design experiments to optimize its pharmacokinetic properties for therapeutic applications?

- Methodological Answer :

- LogP determination (shake-flask method) to evaluate lipophilicity and blood-brain barrier penetration .

- In vitro metabolic stability assays using liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .

- Salt screening (e.g., phosphate vs. hydrochloride) to enhance solubility without compromising stability .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how can they be addressed?

- Methodological Answer :

- Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. methanol) to isolate stable forms .

- Hydroscopicity : Use synchrotron X-ray diffraction with cryo-cooling to prevent crystal hydration .

- Disorder modeling : Refine structures using SHELXL with constraints on flexible hydroxyl/amine groups .

Contradictions and Validation

Q. How do synthetic impurities impact pharmacological data, and what protocols ensure batch-to-batch consistency?

- Methodological Answer : Common impurities include unreacted 2-methylbenzene-1,3-diol or over-chlorinated byproducts. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.